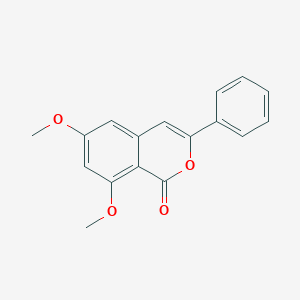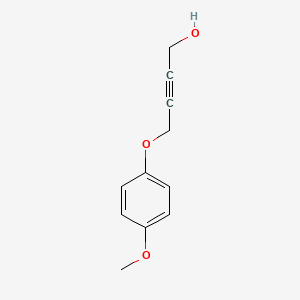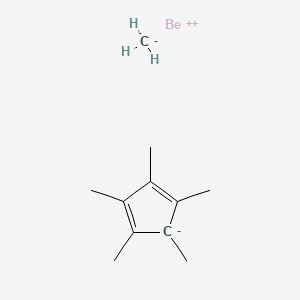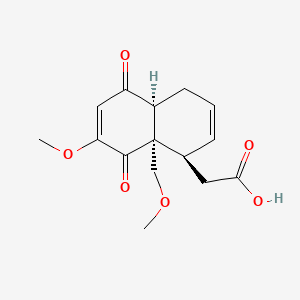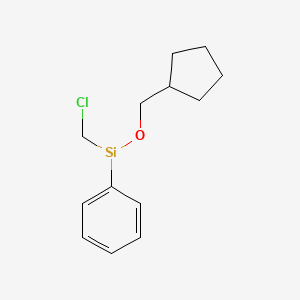
1,4-Bis(2-phenoxyethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-phenoxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with two 2-phenoxyethoxy groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-phenoxyethoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with 2-phenoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale etherification reactions using continuous flow reactors. The process ensures high yield and purity of the final product, which is essential for its application in various fields.
化学反応の分析
Types of Reactions
1,4-Bis(2-phenoxyethoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
1,4-Bis(2-phenoxyethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 1,4-Bis(2-phenoxyethoxy)benzene involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.
類似化合物との比較
1,4-Bis(2-phenoxyethoxy)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: Known for its application in liquid crystal compositions.
1,4-Bis(phenylsulfonyloxy)benzene: Undergoes S–O cleavage leading to the formation of phenylsulfonyl radicals.
The uniqueness of this compound lies in its specific ether linkages and the resulting chemical and physical properties, which make it suitable for a variety of specialized applications.
特性
CAS番号 |
110076-42-1 |
|---|---|
分子式 |
C22H22O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
1,4-bis(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C22H22O4/c1-3-7-19(8-4-1)23-15-17-25-21-11-13-22(14-12-21)26-18-16-24-20-9-5-2-6-10-20/h1-14H,15-18H2 |
InChIキー |
REVGKQJRAIVISX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


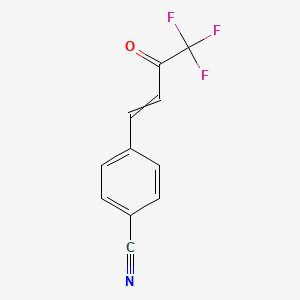
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
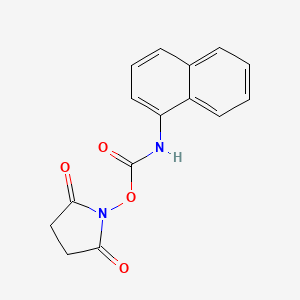

![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
